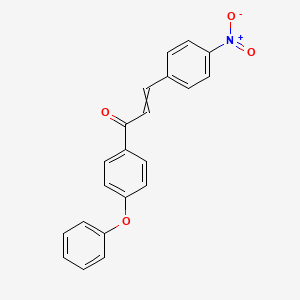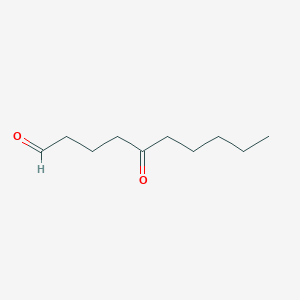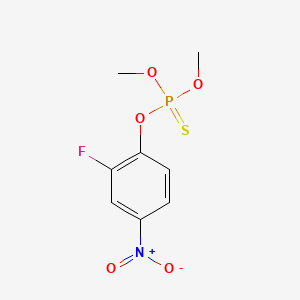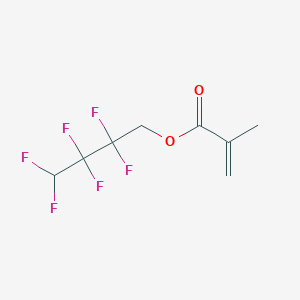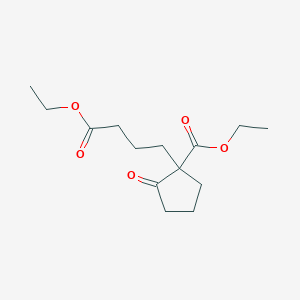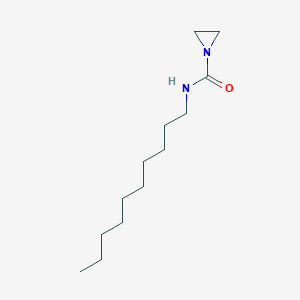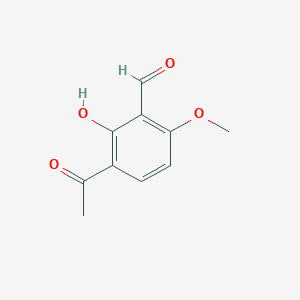
Acetyldialuric acid diphenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyldialuric acid diphenylhydrazone is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is derived from the reaction of acetyldialuric acid with diphenylhydrazine, resulting in a hydrazone derivative. Its structure and reactivity make it a valuable subject for studies in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetyldialuric acid diphenylhydrazone typically involves the condensation of acetyldialuric acid with diphenylhydrazine. The reaction is carried out in a suitable solvent, often under acidic or neutral conditions to facilitate the formation of the hydrazone bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or other purification techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Acetyldialuric acid diphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the hydrazone group into other functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms .
科学研究应用
Acetyldialuric acid diphenylhydrazone has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying hydrazone chemistry.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of acetyldialuric acid diphenylhydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the compound can undergo nucleophilic and electrophilic reactions, affecting its behavior in different environments .
相似化合物的比较
Dialuric Acid: A related compound that shares some structural similarities but differs in its reactivity and applications.
Thiodialuric Acid: Another analog with a sulfur atom, which alters its chemical properties.
Barbituric Acid Derivatives: Compounds with similar core structures but different functional groups, leading to varied applications
Uniqueness: Acetyldialuric acid diphenylhydrazone is unique due to its specific hydrazone structure, which imparts distinct reactivity and potential applications. Its ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds.
属性
CAS 编号 |
40598-52-5 |
|---|---|
分子式 |
C18H16N4O4 |
分子量 |
352.3 g/mol |
IUPAC 名称 |
[2-(diphenylhydrazinylidene)-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C18H16N4O4/c1-12(23)26-15-16(24)19-18(20-17(15)25)21-22(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,19,20,21,24,25) |
InChI 键 |
WCMCZWXDPSHMDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(=O)NC(=NN(C2=CC=CC=C2)C3=CC=CC=C3)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


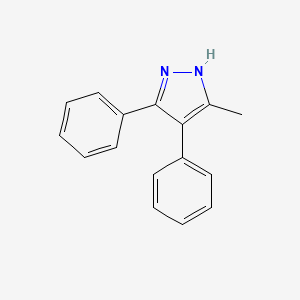
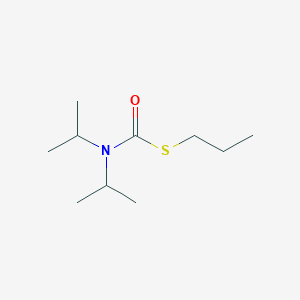
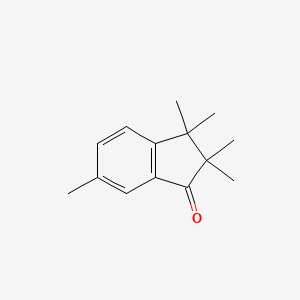
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)

